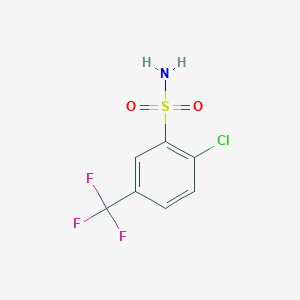

2-Chloro-5-trifluoromethyl-benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGUZQVBGYSBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399696 | |

| Record name | 2-Chloro-5-trifluoromethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-71-5 | |

| Record name | 2-Chloro-5-trifluoromethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-trifluoromethyl-benzenesulfonamide CAS number and properties

An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS: 779-71-5)

Introduction

This compound is a fluorinated aromatic sulfonamide that serves as a crucial building block in modern synthetic chemistry. Its structural features—a chlorinated and trifluoromethylated benzene ring attached to a sulfonamide group—make it a highly valuable intermediate in the development of new pharmaceutical and agrochemical agents. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance key properties of a final molecule, such as metabolic stability, lipophilicity, and binding affinity, which are critical considerations in drug design.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in the chemical and life sciences.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a chemical compound are the bedrock of its application in research and development. Below are the key identifiers and physicochemical characteristics of this compound.

Chemical Structure

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the benzenesulfonamide scaffold imparts unique electronic and lipophilic characteristics, influencing its biological activity, metabolic stability, and pharmacokinetic profile. Understanding these fundamental properties is paramount for its effective application in research and development.

Compound Identification and Core Physicochemical Parameters

A foundational understanding of a compound begins with its unambiguous identification and a summary of its key physical constants. These parameters are the initial data points in any drug discovery cascade, influencing everything from initial screening to formulation development.

| Property | Value | Source |

| CAS Number | 779-71-5 | [1] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [1] |

| Molecular Weight | 259.63 g/mol | [1] |

| Melting Point | 158.5-160 °C | [2] |

| Boiling Point (Predicted) | 347.1 ± 52.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.584 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 2.0062 | |

| pKa (Predicted) | 9.27 ± 0.60 | [2] |

Expert Insight: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, such as the one reported for this compound, typically signifies a high degree of purity.[3] The predicted LogP value of approximately 2 suggests that this compound possesses a balanced lipophilicity, a desirable trait for oral drug candidates as it often correlates with good membrane permeability and subsequent absorption.

Structural Elucidation: Predicted Spectroscopic Data

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and sulfonamide groups.

2.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. Aromatic carbons bonded to the electron-withdrawing groups are expected to be shifted downfield.

2.3. Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the -CF₃ group, and its chemical shift provides a sensitive probe of the local electronic environment.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the principles at play.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[4] Impurities typically depress and broaden the melting range.[3]

Methodology: Capillary Method [5]

-

Sample Preparation: Finely grind a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample rapidly to determine an approximate melting range. For the final, accurate measurement, reduce the heating rate to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[6]

-

Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the last solid crystal melts. This range is the melting point of the substance.

Self-Validation: A narrow melting point range (typically ≤ 2 °C) is indicative of a pure compound. For confirmation, a mixed melting point determination can be performed with an authentic, pure sample. If there is no depression in the melting point, the samples are identical.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Principle: The aqueous solubility of a compound is its saturation concentration in water at a specific temperature.[7] This is a critical parameter for drug development, influencing dissolution, absorption, and bioavailability. The OECD 105 guideline provides standardized methods for this determination.[7][8][9][10][11]

Methodology: Flask Method (for solubilities > 10⁻² g/L) [7]

-

Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Self-Validation: The attainment of a plateau in the concentration of the dissolved compound over time indicates that equilibrium has been reached. Analysis of samples taken at different time points (e.g., 24h and 48h) should yield consistent results.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the logarithm of this ratio and is a measure of the compound's lipophilicity.[12][13]

Methodology: Shake-Flask Method [12][13][14][15]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other phase.

-

Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 2-4 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validation: The LogP value should be independent of the initial concentration of the compound, provided the concentration is not high enough to cause saturation in either phase. Performing the experiment with different initial concentrations can validate the result.

Diagram: LogP Determination Workflow

Caption: Workflow for LogP Determination.

Determination of Acidity Constant (pKa)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a compound. For a sulfonamide, the proton on the nitrogen is acidic. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[16][17]

Methodology: Potentiometric Titration [16][17][18]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

Self-Validation: The shape of the titration curve should be sigmoidal for a monoprotic acid. The pKa value should be reproducible over multiple titrations.

Synthesis and Purification

A reliable supply of pure material is essential for accurate physicochemical and biological evaluation. The following outlines a common synthetic route to aryl sulfonamides and a standard purification protocol.

Synthesis

Principle: Aryl sulfonamides are most commonly synthesized by the reaction of an aryl sulfonyl chloride with ammonia or an amine.[19][20] The precursor, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, can be prepared from 2-chloro-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Methodology: Amination of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

Principle: Recrystallization is a powerful technique for purifying crystalline solids.[21][22][23][24] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Methodology: Single-Solvent Recrystallization [21]

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol-water mixture).

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Self-Validation: The purity of the recrystallized product can be confirmed by a sharp melting point and by spectroscopic analysis (NMR).

Diagram: Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in drug discovery and development. The methodologies presented are robust and can be readily implemented in a laboratory setting to generate high-quality, reproducible data. A thorough understanding and experimental determination of these parameters are indispensable for advancing our knowledge of this and other promising molecules.

References

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. mt.com [mt.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. m.youtube.com [m.youtube.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. mt.com [mt.com]

An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and its potential applications as a building block for novel therapeutic agents.

Molecular Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide functional group.

-

IUPAC Name: 2-chloro-5-(trifluoromethyl)benzenesulfonamide[1]

The spatial arrangement of these functional groups on the benzene ring is crucial for its chemical reactivity and biological activity. The chloro and trifluoromethyl groups are positioned at carbons 2 and 5, respectively, relative to the sulfonamide group at carbon 1.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 259.63 g/mol | [2][3][5][6] |

| Exact Mass | 258.9681618 Da | [6] |

| Heavy Atom Count | 15 | [6] |

| Rotatable Bond Count | 1 | [5][6] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | [5] |

| LogP (octanol-water partition coefficient) | 2.0062 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Significance in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable scaffold in drug discovery.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a bioisostere for a chlorine atom and is frequently incorporated into drug candidates to enhance their pharmacological profiles.[7] Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[7]

-

Enhanced Bioavailability: Increased lipophilicity can improve a molecule's ability to cross biological membranes.[7][8]

-

Increased Binding Affinity: The -CF₃ group can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[9]

The Sulfonamide Moiety

The benzenesulfonamide core is a well-established pharmacophore found in a wide range of clinically used drugs, including diuretics, anti-diabetic agents, and antibiotics.[10] Sulfonamides are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.

The presence of both the sulfonamide and trifluoromethyl groups suggests that this compound is a promising starting point for the synthesis of inhibitors for various therapeutic targets. For instance, related benzimidazole derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[11]

Conceptual Synthesis and Characterization Workflow

A typical workflow for the synthesis and characterization of such a compound would involve the following steps:

Caption: A conceptual workflow for the synthesis and characterization of a target compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its structural features, particularly the trifluoromethyl and sulfonamide groups, make it an attractive building block for the development of novel therapeutic agents. The physicochemical properties of this compound are well-suited for its potential use in drug discovery programs targeting a variety of diseases. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound | 779-71-5 [chemicalbook.com]

- 4. 2-Chloro-5-(trifluoromethyl)benzenesulfonamide | 779-71-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. jelsciences.com [jelsciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Foreword: The Strategic Importance of Fluorinated Sulfonamides

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds has proven to be a highly effective strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] Concurrently, the benzenesulfonamide framework is a well-established pharmacophore, integral to a wide array of therapeutic agents. The title compound, 2-Chloro-5-trifluoromethyl-benzenesulfonamide, emerges at the confluence of these key structural motifs, representing a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the synthetic pathways to this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Two-Step Approach

A logical retrosynthetic analysis of this compound points to a robust and industrially scalable two-step synthesis. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide, leading to the key intermediate, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, and a simple ammonia source. The sulfonyl chloride, in turn, can be accessed from the readily available 2-chloro-5-(trifluoromethyl)aniline via a diazotization reaction followed by a Sandmeyer-type sulfonyl chlorination.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the commercial availability of the starting aniline and the well-documented reliability of the involved transformations.

Synthesis Pathway I: Diazotization and Sulfonyl Chlorination of 2-chloro-5-(trifluoromethyl)aniline

The conversion of an aromatic amine to a sulfonyl chloride is a cornerstone of industrial organic synthesis. The process begins with the diazotization of the amine, followed by the introduction of the sulfonyl chloride moiety.

Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline

The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[2] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Caption: Diazotization of 2-chloro-5-(trifluoromethyl)aniline.

Experimental Protocol:

A detailed protocol for the diazotization of a substituted aniline is as follows, and can be adapted for 2-chloro-5-(trifluoromethyl)aniline:

-

To a stirred solution of hydrochloric acid in water, slowly add 2-chloro-5-(trifluoromethyl)aniline.[2]

-

Cool the resulting suspension in an ice-salt bath to between 0 and 5 °C.

-

A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, in the presence of a copper(I) chloride catalyst.[3] This Sandmeyer-type reaction liberates nitrogen gas and forms the desired 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

Caption: Sulfonyl chlorination of the diazonium salt.

Experimental Protocol:

A general procedure for this transformation is as follows:

-

A solution of sulfur dioxide in glacial acetic acid is prepared and cooled in an ice bath.

-

Copper(I) chloride is added as a catalyst.

-

The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution, controlling the ensuing exotherm and foaming.

-

Upon completion of the addition, the reaction mixture is typically poured into ice water to precipitate the crude sulfonyl chloride.

-

The product can then be isolated by filtration or extraction and purified by distillation or recrystallization.

Synthesis Pathway II: Amination of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

The final step in the synthesis is the conversion of the sulfonyl chloride to the sulfonamide. This is typically achieved by reaction with an ammonia source.

Reaction with Aqueous Ammonia

A straightforward and efficient method for the amination of benzenesulfonyl chlorides is the use of aqueous ammonia. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride.

Experimental Protocol:

-

The 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable organic solvent that is immiscible with water, such as dichloromethane or diethyl ether.

-

The organic solution is cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction is typically rapid and may be exothermic.

-

After the addition is complete, the mixture is stirred for a period to ensure complete reaction.

-

The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Characterization Data

The following table summarizes key physical and chemical properties for the starting material, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-5-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | 195.57 |

| 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride | 54090-08-3 | C₇H₃Cl₂F₃O₂S | 279.07 |

| This compound | 779-71-5 | C₇H₅ClF₃NO₂S | 259.63 |

Spectroscopic data, such as NMR, IR, and mass spectrometry, would be essential for the definitive identification and purity assessment of the synthesized compounds. While a comprehensive dataset for the title compound is not available in the provided search results, analogous compounds show characteristic signals. For example, in the ¹H NMR spectrum of a benzenesulfonamide, one would expect to see signals for the aromatic protons and the protons of the sulfonamide group. The IR spectrum would likely show characteristic absorptions for the N-H and S=O stretching vibrations.[4]

Applications and Future Outlook

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs suggest significant potential as an intermediate in the synthesis of high-value molecules. The combination of the chloro, trifluoromethyl, and sulfonamide functionalities makes it a versatile precursor for creating libraries of compounds for screening in drug discovery and agrochemical research. For instance, related trifluoromethyl-substituted benzonitriles are crucial intermediates in the synthesis of herbicides, insecticides, and fungicides.[1] It is highly probable that this compound serves a similar role in the development of proprietary compounds within these industries.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental and reliable organic transformations. The two-step pathway, commencing with the diazotization of 2-chloro-5-(trifluoromethyl)aniline and culminating in the amination of the resulting sulfonyl chloride, represents an efficient and scalable route to this valuable intermediate. This guide provides a solid framework for researchers and drug development professionals to approach the synthesis of this and related fluorinated benzenesulfonamides, which are poised to continue playing a significant role in the advancement of life sciences.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS No. 779-71-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic sulfonamide derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science. Understanding its physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| CAS Number | 779-71-5 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [3] |

| Molecular Weight | 259.63 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Boiling Point | 347.1°C at 760 mmHg | [4] |

| Density | 1.584 g/cm³ | [4] |

| Flash Point | 163.7°C | [4] |

Hazard Identification and GHS Classification

Regulatory and safety information indicates that this compound should be handled as a hazardous substance.[6] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Signal Word: Warning [7]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: GHS classification derived from safety data sheets for this compound and structurally similar compounds.[7][8][9]

Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[10][11]

-

H315 (Causes skin irritation): Direct contact can cause redness, itching, or inflammation. The causality lies in the chemical's ability to disrupt the skin's barrier function. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[12]

-

H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This is a high-risk hazard, making chemical safety goggles or a face shield mandatory during handling.[8][13]

-

H335 (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the respiratory tract. The fine particulate nature of the solid compound increases the risk of aerosolization, making it imperative to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[7][10][12]

The Hierarchy of Controls: A Proactive Safety Paradigm

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective safety measures, ensuring that reliance is not placed solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: The primary method for controlling exposure to this compound is through proper ventilation. All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to capture any dust or vapors at the source.[10][12][14] Eyewash stations and safety showers must be readily accessible.[13][15][16]

-

Administrative Controls: This includes comprehensive training on the specific hazards of this compound, the development and enforcement of Standard Operating Procedures (SOPs), and clear labeling of all containers.[11] Never work alone when handling hazardous chemicals.[11]

-

Personal Protective Equipment (PPE): PPE is the final line of defense. The table below outlines the minimum required PPE. All PPE must be inspected for integrity before use.[10][17]

| Body Area | Required PPE | Standard/Specification |

| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | OSHA 29 CFR 1910.133 or EN166 |

| Hands | Chemical-resistant gloves (e.g., Nitrile). | Inspect before use; dispose of properly after contamination.[8][12] |

| Body | Laboratory coat, long pants, and closed-toe shoes. | A chemical-resistant apron is recommended for large quantities.[11][14] |

| Respiratory | Not required if handled in a fume hood. If not, a NIOSH/MSHA approved respirator is necessary. | OSHA 29 CFR 1910.134 or EN 149 |

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for minimizing risk.

SOP 1: Weighing and Handling Solid Compound

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary tools (spatulas, etc.) within the hood to avoid moving in and out of the containment area.

-

Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Work slowly to minimize dust generation.[8]

-

Sealing: Immediately and securely close the primary container.

-

Cleanup: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent and wipe. Dispose of contaminated wipes as hazardous waste.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[10]

SOP 2: Storage and Intralaboratory Transport

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][7][16] Recommended storage temperature is between 2-8°C.[7][8]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.[15]

-

Transport: When moving the container within the laboratory or facility, place it inside a secondary, shatter-proof container to mitigate the risk of spills from accidental drops.

Emergency Response Protocols

A clear and practiced emergency plan is non-negotiable.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][18] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][8][18] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][8][18] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][13][18] |

Spill Response Workflow

In the event of a spill, a systematic response is critical to ensure safety and prevent environmental contamination.

Caption: A systematic workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space.[7]

-

Control: Prevent the spill from spreading or entering drains.[1]

-

Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[8][15] For solutions, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place in the waste container.[7]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]

-

Collection: Collect waste in designated, clearly labeled, and sealed containers.[14]

-

Regulations: Disposal must be conducted through a licensed hazardous waste disposal company and in strict accordance with all local, state, and federal regulations.[5][7][18] Do not dispose of this chemical down the drain or in regular trash.[1]

References

- 1. echemi.com [echemi.com]

- 2. This compound | 779-71-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. mu.edu.sa [mu.edu.sa]

- 7. chemscene.com [chemscene.com]

- 8. angenechemical.com [angenechemical.com]

- 9. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. lsu.edu [lsu.edu]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. gz-supplies.com [gz-supplies.com]

- 18. fishersci.com [fishersci.com]

spectroscopic data (NMR, IR, MS) for 2-Chloro-5-trifluoromethyl-benzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is paramount. This compound, with its distinct assembly of functional groups, serves as an excellent case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) for this compound, explains the causality behind experimental choices for data acquisition, and presents a logical workflow for its complete structural elucidation.

Molecular Overview and Strategic Importance

This compound (CAS: 779-71-5) is a substituted aromatic sulfonamide with the molecular formula C₇H₅ClF₃NO₂S and a molecular weight of 259.63 g/mol .[1][2] Its structure features a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide moiety. Compounds containing the trifluoromethyl group are of significant interest in medicinal chemistry and agrochemical development, as this group can enhance metabolic stability, binding affinity, and bioavailability.[3] A thorough spectroscopic characterization is the cornerstone of quality control and regulatory submission, ensuring the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Core Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a comprehensive analysis.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the environment of the aromatic and sulfonamide protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | ~ 8.0 - 8.2 | Doublet (d) | 1H | H-6 |

| Aromatic Proton | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | 1H | H-4 |

| Aromatic Proton | ~ 7.6 - 7.8 | Doublet (d) | 1H | H-3 |

| Sulfonamide Protons | ~ 7.3 - 7.5 | Broad Singlet (br s) | 2H | -SO₂NH₂ |

Expert Rationale:

-

The three aromatic protons are in unique chemical environments and will thus produce three distinct signals.

-

The proton at the H-6 position is deshielded by the adjacent electron-withdrawing sulfonamide group and will appear furthest downfield. It will be split into a doublet by the neighboring H-4.

-

The H-4 proton will be split by both H-3 and H-6, resulting in a doublet of doublets.

-

The protons of the primary sulfonamide (-NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on the solvent and concentration.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Assignment |

| Aromatic Carbon | ~ 142 - 145 | Singlet (s) | C-1 (C-SO₂NH₂) |

| Aromatic Carbon | ~ 138 - 140 | Singlet (s) | C-2 (C-Cl) |

| Aromatic Carbon | ~ 132 - 134 | Doublet (d) | C-6 |

| Aromatic Carbon | ~ 130 - 132 | Quartet (q) | C-5 (C-CF₃) |

| Aromatic Carbon | ~ 128 - 130 | Doublet (d) | C-4 |

| Aromatic Carbon | ~ 125 - 127 | Doublet (d) | C-3 |

| Trifluoromethyl Carbon | ~ 122 - 125 | Quartet (q) | -CF₃ |

Expert Rationale:

-

Six distinct signals are expected for the aromatic carbons.

-

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is significantly influenced by the fluorine atoms.[5]

-

The aromatic carbon attached to the CF₃ group (C-5) will also exhibit a quartet splitting, though with a smaller coupling constant.[5]

-

The carbons directly bonded to the electronegative chlorine and the sulfonamide group (C-2 and C-1) will be downfield.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Trifluoromethyl Group | ~ -60 to -65 | Singlet (s) | -CF₃ |

Expert Rationale:

-

A single, strong singlet is predicted for the three equivalent fluorine atoms of the trifluoromethyl group.[6] The absence of coupling to any nearby protons simplifies the spectrum. The chemical shift is typically reported relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for the rapid identification of key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Sulfonamide (-NH₂) |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1600 - 1450 | C=C Aromatic Stretch | Benzene Ring |

| 800 - 600 | C-Cl Stretch | Chloroalkane |

Expert Rationale:

-

The two distinct N-H stretching bands are characteristic of a primary sulfonamide.[7]

-

The strong, sharp absorptions for the asymmetric and symmetric S=O stretching are definitive indicators of the sulfonamide group.[8]

-

The C-F bond vibrations of the CF₃ group typically result in very strong and complex absorptions in the fingerprint region.

-

The C-Cl stretch is often weaker and appears at lower wavenumbers.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.

| m/z Value | Interpretation |

| 259/261 | [M]⁺ and [M+2]⁺ Molecular Ion Peaks |

| 195/197 | [M - SO₂]⁺ |

| 180/182 | [M - SO₂NH]⁺ |

| 175 | [M - Cl - NH₂]⁺ |

| 69 | [CF₃]⁺ |

Expert Rationale:

-

Molecular Ion: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺ peak at m/z 259 and an [M+2]⁺ peak at m/z 261 with an intensity ratio of approximately 3:1. This is a crucial diagnostic feature.

-

Fragmentation: Electron ionization (EI) would likely induce fragmentation. Common losses include the neutral SO₂ molecule or cleavage of the S-N and C-S bonds. The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of the CF₃ radical.[10] The detection of the [CF₃]⁺ fragment at m/z 69 would be a strong indicator of this group.

Experimental Protocols and Workflow

Achieving high-quality, reproducible data requires meticulous adherence to established protocols.

Standard Operating Procedure: Spectroscopic Analysis

-

Sample Preparation: Ensure the sample is pure and dry. For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. For IR, prepare a KBr pellet or use a diamond ATR accessory. For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum.

-

-

IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) using ESI or EI to confirm the elemental composition.

Integrated Data Interpretation Workflow

The most effective structural elucidation comes from integrating all spectroscopic data.

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents predicted data based on established principles of spectroscopy and analysis of related structures, it underscores the critical importance of acquiring high-quality experimental data. By following a logical workflow—confirming molecular weight and formula by MS, identifying functional groups by IR, and assembling the molecular framework with a suite of NMR experiments—researchers can confidently and unequivocally determine the structure of this and other complex small molecules.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]

- 8. Benzenesulfonamide [webbook.nist.gov]

- 9. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

Methodological & Application

The 2-Chloro-5-(trifluoromethyl)benzenesulfonamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Introduction: Unpacking a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as privileged structures, offering a robust foundation for the development of novel therapeutic agents. The 2-chloro-5-(trifluoromethyl)benzenesulfonamide moiety is a quintessential example of such a scaffold. While not typically a therapeutic agent in its own right, its constituent parts—the sulfonamide group, the trifluoromethyl group, and the specific chlorine substitution pattern—each contribute unique and powerful properties that medicinal chemists leverage to design potent, selective, and metabolically robust drug candidates.

The benzenesulfonamide core is a well-established pharmacophore, present in a wide array of clinically approved drugs, from pioneering antibacterial agents to modern treatments for cancer and viral infections.[1][2] The sulfonamide group (-SO₂NH₂) is a versatile functional group; it is a stable, non-hydrolyzable amide isostere that can act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzyme active sites.[3]

The true power of this particular scaffold, however, is significantly amplified by the trifluoromethyl (-CF₃) substituent. The incorporation of a -CF₃ group is a cornerstone strategy in modern medicinal chemistry for several key reasons:[4][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[6][7] This often leads to an increased drug half-life and improved pharmacokinetic profile.[6]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[4][7]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ moiety can drastically alter the acidity of nearby protons (like the sulfonamide N-H) and influence the electronic nature of the aromatic ring, which can be critical for fine-tuning binding affinity and selectivity for the target protein.[4]

The chloro-substituent further refines the scaffold's properties, influencing its steric profile and electronic distribution, providing an additional vector for optimizing drug-target interactions. This guide provides an in-depth look at the application of the 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold in medicinal chemistry, complete with detailed protocols for its incorporation into novel molecular entities.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 779-71-5 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅ClF₃NO₂S | --INVALID-LINK-- |

| Molecular Weight | 259.63 g/mol | --INVALID-LINK-- |

Core Applications in Drug Discovery and Development

The 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold is a versatile building block utilized across multiple therapeutic areas. Its unique combination of features makes it an attractive starting point for developing inhibitors of various enzymes and receptors.

Anticancer Agents

The sulfonamide group is a key feature in many anticancer drugs, notably as inhibitors of carbonic anhydrase (CA), an enzyme overexpressed in many hypoxic tumors.[1] Derivatives incorporating the 2-chloro-5-(trifluoromethyl)benzenesulfonamide moiety have been explored as potential anticancer agents. For instance, novel series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have been synthesized and shown to exhibit cytotoxic activity against human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and MCF-7 (breast). These compounds were found to induce apoptosis, highlighting the potential of this scaffold in oncology research.

Antiviral Agents

The structural features of this scaffold are also well-suited for the design of antiviral drugs.

-

Anti-Influenza: Researchers have identified benzenesulfonamide derivatives as potent inhibitors of the influenza virus hemagglutinin (HA), a protein critical for viral entry into host cells. Structural optimization of lead compounds led to the development of a 2-chloro analogue that effectively prevents the cytopathic effects of influenza A (H1N1) infection by stabilizing the prefusion structure of HA.

-

HIV-1 Capsid Inhibitors: In the search for new anti-HIV therapies, benzenesulfonamide-containing phenylalanine derivatives have been designed as novel inhibitors of the HIV-1 capsid (CA) protein. The sulfonamide moiety plays a crucial role in establishing interactions with key residues in the binding pocket, leading to compounds with potent antiviral activity.

Antimalarial Drug Design

Malaria remains a significant global health threat, and the search for new antimalarial agents is ongoing. A rational drug design approach has been used to synthesize a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential inhibitors of the Plasmodium falciparum dihydropteroate synthase (DHPS) enzyme.[1] Docking studies identified trifluoromethyl-substituted derivatives as promising candidates for further development, underscoring the utility of this scaffold in targeting parasitic enzymes.[1]

Experimental Protocols: Synthesizing Bioactive Derivatives

The primary utility of 2-chloro-5-(trifluoromethyl)benzenesulfonamide in medicinal chemistry is as a synthetic precursor, typically via its more reactive sulfonyl chloride form. The following protocols provide detailed, field-proven methodologies for the synthesis of advanced derivatives.

Protocol 1: General Synthesis of N-Substituted 2-Chloro-5-(trifluoromethyl)benzenesulfonamides

This protocol details the standard and highly efficient coupling reaction between 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride and a primary or secondary amine to form the corresponding sulfonamide. This reaction is fundamental to building a library of derivatives for structure-activity relationship (SAR) studies.

Caption: General workflow for N-alkylation/arylation.

Materials & Reagents:

-

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

-

Amine of interest (e.g., aniline, benzylamine, heterocyclic amine)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add anhydrous pyridine or TEA (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted sulfonamide.

Causality and Self-Validation: The use of an excess of the sulfonylating agent ensures complete consumption of the potentially more valuable amine. The basic conditions (pyridine or TEA) are crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous work-up systematically removes the base, unreacted starting materials, and salts. The final purification by chromatography ensures high purity, which can be validated by NMR and Mass Spectrometry.

Protocol 2: Synthesis of N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide

This protocol is adapted from a published procedure for the synthesis of potential antimalarial compounds and serves as a specific example of coupling the benzenesulfonamide scaffold to a heterocyclic amine.[6] It demonstrates the utility of this chemistry in creating complex, drug-like molecules.

Caption: Synthesis of a heterocyclic sulfonamide.[6]

Materials & Reagents:

-

4-Chlorobenzenesulfonyl chloride (1.2 mmol, 253 mg)

-

3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 mmol, 152 mg)

-

Anhydrous Acetonitrile or Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 mmol) in anhydrous acetonitrile (5-10 mL).[6]

-

Cooling: Cool the solution to 0 °C in an ice-water bath.[6]

-

Reagent Addition: Add 4-chlorobenzenesulfonyl chloride (1.2 mmol) to the cooled solution.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.[6]

-

Precipitation: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.[6]

-

Isolation: Collect the precipitate by vacuum filtration.[6]

-

Washing: Wash the collected solid with a small amount of ice-cold acetonitrile.[6]

-

Purification: Dry the solid and then recrystallize it from ethanol to obtain the pure product, 4-Chloro-N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide.[6] The reported yield for this specific transformation is 51%.[6]

Expert Insight: The choice of solvent (Acetonitrile vs. DMF) can depend on the solubility of the specific amine starting material.[6] This protocol benefits from a simplified work-up where the product precipitates upon quenching the reaction in water, often yielding a high-purity solid after simple filtration and recrystallization, which is a highly efficient and scalable method.

Conclusion

The 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold is more than just a chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. By understanding the distinct contributions of the sulfonamide, trifluoromethyl, and chloro groups, researchers can rationally design and synthesize novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a practical guide for incorporating this privileged scaffold into diverse molecular architectures, paving the way for the discovery of next-generation therapeutics across a spectrum of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) Design and Synthesis of New N-(5-T [research.amanote.com]

Application Notes and Protocols: 2-Chloro-5-trifluoromethyl-benzenesulfonamide as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, renowned for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] 2-Chloro-5-trifluoromethyl-benzenesulfonamide emerges as a highly valuable building block, presenting researchers with a trifecta of reactive sites: a sulfonamide group amenable to a variety of transformations, a reactive chloro substituent poised for nucleophilic aromatic substitution, and the influential trifluoromethyl group to imbue final products with desirable physicochemical properties.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis and showcasing its application as a versatile intermediate in the construction of complex, high-value molecules. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 779-71-5 | [2] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [2] |

| Molecular Weight | 259.63 g/mol | [2] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence, commencing with the corresponding aniline derivative. This pathway ensures high regioselectivity and provides a reliable route to the desired product.

Figure 1: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the conversion of an amino group on the aromatic ring into a sulfonyl chloride. This is typically achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Protocol 1: Diazotization and Sulfonylation of 2-Chloro-5-(trifluoromethyl)aniline

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[3]

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-(trifluoromethyl)aniline | 328-87-0 | 195.58 | 19.56 g | 0.10 |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.25 g | 0.105 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |

| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 | gas | - |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 2.0 g | 0.02 |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Chloro-5-(trifluoromethyl)aniline (19.56 g, 0.10 mol) and concentrated hydrochloric acid (30 mL).

-

Cool the stirred mixture to -10°C in a dry ice-ethanol bath.

-

Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between -10°C and -5°C. The formation of the diazonium salt is observed.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

-

Sulfonylation:

-

In a separate 1 L beaker, place glacial acetic acid (100 mL) and cool it in an ice bath.

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

-

Add copper(I) chloride (2.0 g) to the sulfur dioxide solution. Continue bubbling SO₂ until the suspension turns from a yellow-green to a blue-green color.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. The temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into 500 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (100 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride as a crude oil or solid.

-

Causality and Experimental Insights:

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature below 0°C is crucial for its formation and to prevent side reactions.

-

Catalytic Role of Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of the SO₂Cl group to the aromatic ring from the diazonium salt.

-

Use of Acetic Acid: Acetic acid serves as a solvent that is compatible with both the diazonium salt and sulfur dioxide.

-

Bicarbonate Wash: This step is essential to neutralize any remaining acids (HCl, acetic acid) from the reaction mixture.

Part 2: Amination to Form the Final Product

The final step involves the conversion of the sulfonyl chloride to the sulfonamide. This is a straightforward nucleophilic substitution reaction at the sulfur center.

Protocol 2: Synthesis of this compound

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride | 54090-08-3 | 279.06 | (from previous step) | ~0.10 |

| Aqueous Ammonia (28-30%) | 1336-21-6 | - | 100 mL | - |

| Dichloromethane | 75-09-2 | 84.93 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| 1 M Hydrochloric Acid | 7647-01-0 | - | As needed | - |

Procedure:

-

Reaction Setup:

-

Dissolve the crude 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride in 100 mL of dichloromethane in a 500 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

-

Amination:

-

Slowly add the aqueous ammonia solution (100 mL) to the stirred dichloromethane solution.

-

Allow the mixture to warm to room temperature and stir vigorously for 4 hours.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

-

Causality and Experimental Insights:

-

Excess Ammonia: A large excess of ammonia is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

-

Biphasic System: The reaction is run in a two-phase system (dichloromethane and water) to facilitate the reaction and subsequent separation.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.

Applications in Organic Synthesis: A Gateway to Novel Heterocycles

This compound is a versatile building block, primarily due to the reactivity of the chloro substituent in nucleophilic aromatic substitution (SNA) reactions. The presence of two strong electron-withdrawing groups (trifluoromethyl and sulfonamide) ortho and para to the chlorine atom activates the ring towards nucleophilic attack.

Figure 2: General application workflow.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine

This protocol demonstrates a typical SNA reaction where the chlorine atom is displaced by an amine, a common strategy for building libraries of compounds for biological screening.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 779-71-5 | 259.63 | 2.60 g | 0.01 |

| Benzylamine | 100-46-9 | 107.15 | 1.18 g | 0.011 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 0.02 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Brine | - | - | As needed | - |

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (2.60 g, 0.01 mol), benzylamine (1.18 g, 0.011 mol), and potassium carbonate (2.76 g, 0.02 mol).

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted benzenesulfonamide.

-

Causality and Experimental Insights:

-

Choice of Base: Potassium carbonate is a mild inorganic base used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

-

Solvent: DMF is a polar aprotic solvent that is excellent for SNA reactions as it can dissolve the reactants and is stable at elevated temperatures.

-

Temperature: Heating is often necessary to provide the activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

-

Purification: Column chromatography is a standard technique for separating the desired product from unreacted starting materials and any side products.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its well-defined reactivity, stemming from the strategically placed chloro, trifluoromethyl, and sulfonamide groups, allows for the controlled and predictable synthesis of a diverse array of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to both synthesize this valuable intermediate and employ it in their synthetic campaigns, ultimately accelerating the discovery of new and improved pharmaceuticals and agrochemicals.

References

Application Note & Protocol: A Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers a comprehensive, step-by-step methodology, explains the scientific rationale behind key experimental choices, and details the necessary procedures for purification and characterization to ensure the synthesis of high-purity compounds suitable for further research and development.

Introduction: The Significance of Trifluoromethylated Sulfonamides

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents including antibacterials, diuretics, and anti-inflammatory drugs.[3][4] When combined with a trifluoromethyl (-CF₃) moiety on an aromatic ring, the resulting scaffold offers unique physicochemical properties. The strong electron-withdrawing nature of the -CF₃ group can significantly influence the pKa of the sulfonamide proton, while its steric bulk and lipophilicity can modulate drug-receptor interactions and improve pharmacokinetic profiles.[1][5][6]

The synthesis of this compound derivatives is typically achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with a diverse range of primary or secondary amines.[7][8][9] This reaction, a variation of the classic Hinsberg reaction, provides a reliable and versatile route to a library of novel compounds for biological screening.[10]

General Synthetic Strategy

The core of this synthesis involves a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond.[11] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

General Reaction Scheme

Caption: General reaction for the synthesis of sulfonamide derivatives.

Detailed Experimental Protocol

This protocol outlines a general procedure that can be adapted for various amine substrates. Researchers should optimize reaction times and purification methods based on the specific properties of the reactants and products.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride | ≥98% | Sigma-Aldrich | Highly reactive and moisture-sensitive. Handle in a fume hood. |

| Substituted Amine (Primary or Secondary) | ≥98% | Acros Organics | Purity is critical for clean reaction profiles. |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Fisher Scientific | Acts as an acid scavenger. Must be dry. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals | Reaction solvent. Other aprotic solvents like THF can be used. |

| Hydrochloric Acid (HCl) | 1 M solution | J.T. Baker | For aqueous work-up. |